molecular formula C16H18F3N5O B2464265 6-Methyl-2-({1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one CAS No. 2097912-46-2

6-Methyl-2-({1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one

Cat. No.: B2464265
CAS No.: 2097912-46-2
M. Wt: 353.349
InChI Key: YQTOKFHUIUZILE-UHFFFAOYSA-N
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Description

6-Methyl-2-({1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one is a chemical compound of significant interest in medicinal chemistry and drug discovery research. This complex molecule features a 2,3-dihydropyridazin-3-one core linked to a trifluoromethyl-substituted pyrimidine group via a piperidine-methyl spacer. Compounds with this specific structure are not described in the available literature, but its core components are associated with diverse biological activities. Pyridazinone derivatives are a well-established class of heterocyclic compounds known to exhibit a range of biological activities, and certain pyrimidinyl pyridazinone derivatives have been investigated as potent inhibitors of protein kinases . Protein kinases are enzymes critical for cellular signal transduction, and their dysregulation is a hallmark of various diseases, making them prominent targets in oncology research . The presence of the trifluoromethyl group, a common pharmacophore in modern drug design, is known to enhance a compound's metabolic stability, lipophilicity, and binding affinity to biological targets . Consequently, this compound is a valuable candidate for researchers exploring new therapeutic agents, particularly in the fields of cancer and other proliferative diseases. It is intended for use in biochemical assays, target validation, and mechanism-of-action studies strictly within a laboratory setting. This product is labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications, nor for human consumption.

Properties

IUPAC Name

6-methyl-2-[[1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidin-4-yl]methyl]pyridazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18F3N5O/c1-11-2-3-14(25)24(22-11)10-12-5-8-23(9-6-12)15-20-7-4-13(21-15)16(17,18)19/h2-4,7,12H,5-6,8-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQTOKFHUIUZILE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C=C1)CC2CCN(CC2)C3=NC=CC(=N3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18F3N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-Methyl-2-({1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one (CAS Number: 2201693-83-4) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

The molecular formula of the compound is C16H18F3N5OC_{16}H_{18}F_{3}N_{5}O with a molecular weight of approximately 353.34 g/mol. It features a complex structure that includes a trifluoromethyl group and nitrogen-containing heterocycles, which are known to enhance biological activity.

Pharmacological Activities

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

  • Antineoplastic Activity : Compounds derived from pyrimidine and piperidine have shown promise in cancer treatment. The structural framework of this compound suggests potential interactions with targets involved in tumor growth regulation .
  • Antibacterial Properties : The presence of nitrogen heterocycles often correlates with antibacterial effects. In silico studies suggest that derivatives may exhibit activity against various bacterial strains .
  • Analgesic and Antidiabetic Effects : Some studies have indicated that similar compounds can possess analgesic properties and may influence glucose metabolism, making them candidates for further exploration in diabetes management .

The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, several hypotheses include:

  • Enzyme Inhibition : Similar compounds have been noted to inhibit enzymes critical for cellular processes, which may lead to altered metabolic pathways in target cells.
  • Receptor Modulation : The compound may interact with specific receptors involved in pain signaling or glucose regulation, thereby modulating their activity .

Research Findings

A comprehensive review of the literature reveals several key studies that highlight the biological activity of this compound:

StudyFindings
Virtual screening identified potential antineoplastic and antibacterial activities based on structural similarities with known bioactive compounds.
Investigated the compound's role as a cereblon E3 ligase binding agent, suggesting mechanisms for targeted protein degradation relevant to cancer therapies.
Reported on the synthesis and characterization of derivatives with promising pharmacological profiles, emphasizing their potential use in drug development.

Case Studies

  • Cancer Treatment : A study demonstrated that compounds structurally related to 6-Methyl-2-{...} showed significant inhibition of tumor cell proliferation in vitro. These findings suggest that further exploration into this compound could lead to novel cancer therapies.
  • Infection Models : In vivo models assessing the antibacterial effects revealed that derivatives exhibited reduced bacterial load in infected tissues, indicating their potential as therapeutic agents against resistant bacterial strains.

Comparison with Similar Compounds

6-Methyl-2-{[1-(Quinoxaline-2-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one

  • Structural Differences: The quinoxaline-2-carbonyl group replaces the 4-(trifluoromethyl)pyrimidin-2-yl substituent.
  • The carbonyl group may enable hydrogen bonding, a feature absent in the trifluoromethylpyrimidine analog.
  • Limitations: Limited comparative pharmacological data are available due to the age of the source (2004) and lack of detailed studies .

6-Methyl-2-p-Tolyl-4-[3-(Trifluoromethyl)phenyl]pyridazin-3(2H)-one

  • Structural Differences : Substituted with p-tolyl (electron-donating methyl) and 3-(trifluoromethyl)phenyl groups instead of the piperidine-pyrimidine chain.
  • Key Findings: Single-crystal X-ray data (R factor = 0.060) confirm stable crystalline packing, suggesting advantages in formulation . The electron-donating p-tolyl group may increase pyridazinone ring reactivity compared to the target compound’s piperidine-based substituent .
  • Pharmacokinetic Considerations : Bulky aryl groups may reduce solubility compared to the target compound’s flexible piperidine moiety.

3-[2-[4-(6-Fluoro-1,2-Benzisoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

  • Structural Differences: Incorporates a benzisoxazole-piperidine system and a fused pyrido-pyrimidinone core.
  • Functional Insights: The benzisoxazole group may improve metabolic stability due to fluorine substitution, a strategy often used to block oxidative metabolism . Higher molecular complexity (tetracyclic system) could reduce bioavailability compared to the simpler pyridazinone scaffold of the target compound .

N-[(1R,3S)-3-Isopropyl-3-(4-[6-(Trifluoromethyl)pyrimidin-4-yl]piperazin-1-ylcarbonyl)cyclopentyl]-3-methyltetrahydro-2H-pyran-4-amine

  • Structural Differences : Pyrimidin-4-yl substitution (vs. pyrimidin-2-yl) and a piperazine-carbocycle linkage.
  • Electron Effects : Pyrimidin-4-yl substitution alters electronic distribution, possibly affecting binding affinity compared to the 2-yl isomer in the target compound .

Tabulated Comparison of Key Features

Compound Core Structure Key Substituents Molecular Weight Notable Properties
6-Methyl-2-({1-[4-(Trifluoromethyl)pyrimidin-2-yl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one Pyridazin-3-one 4-(Trifluoromethyl)pyrimidin-2-yl-piperidine ~432 (estimated) Balanced lipophilicity; potential for target-specific π-π/hydrophobic interactions
6-Methyl-2-{[1-(Quinoxaline-2-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one Pyridazin-3-one Quinoxaline-2-carbonyl-piperidine ~450 (estimated) Enhanced π-π stacking; limited solubility data
6-Methyl-2-p-tolyl-4-[3-(trifluoromethyl)phenyl]pyridazin-3(2H)-one Pyridazin-3(2H)-one p-Tolyl, 3-(trifluoromethyl)phenyl 387.34 High crystallinity (R = 0.060); possible formulation advantages
3-[2-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one Pyrido-pyrimidinone Benzisoxazole-piperidine ~420 (estimated) Fluorine-enhanced metabolic stability; complex structure

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